molecular formula C22H18Cl2FN5O3 B2469711 2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922137-31-3

2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No. B2469711
M. Wt: 490.32
InChI Key: PBYGDPXXAJNVNF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a dichlorophenoxy group, a pyrazolopyrimidinone group, and an acetamide group . These types of compounds are often used in the development of pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups suggests that the compound could exhibit interesting chemical properties, such as the ability to form hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might be susceptible to hydrolysis, while the dichlorophenoxy group could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .

Scientific Research Applications

Pyrazolo[3,4-d]pyrimidine Scaffold in Drug Discovery

Pyrazolo[3,4-d]pyrimidine scaffolds, closely related to the compound , are privileged heterocycles in drug discovery, displaying a wide range of medicinal properties such as anticancer, anti-inflammatory, CNS agents, and more. Their significant biological properties alongside SAR (Structure-Activity Relationship) studies have attracted medicinal chemists' attention, leading to the development of various drug-like candidates. This highlights the potential utility of such compounds in medicinal chemistry and drug development processes, indicating room for further exploration and exploitation by medicinal chemists to develop potential drug candidates (Cherukupalli et al., 2017).

Pyranopyrimidine Core in Medicinal Chemistry

The pyranopyrimidine core, similar to the pyrazolo[3,4-d]pyrimidine structure, is essential in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent intensive investigations into 5H-pyrano[2,3-d]pyrimidine scaffolds underscore their wide range of applicability, despite challenges in developing the main core due to its structural complexity. This review emphasizes the role of hybrid catalysts in synthesizing these scaffolds, indicating the potential for creating novel lead molecules through broader catalytic applications, which could be applicable to the development and understanding of compounds like 2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (Parmar et al., 2023).

Antioxidant Capacity Reaction Pathways

Understanding the reaction pathways of antioxidants is crucial in evaluating compounds' antioxidant capacity, such as through ABTS/potassium persulfate decolorization assays. This knowledge is essential for medicinal chemistry applications where antioxidant properties are of interest, potentially including the evaluation of compounds like 2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide. These assays, despite their limitations, remain recommended for tracking changes in antioxidant systems during storage and processing, reflecting the compound's utility in understanding antioxidant mechanisms (Ilyasov et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact .

Future Directions

Future research could involve further exploration of this compound’s properties and potential applications. This might include studies to determine its biological activity, environmental fate, and potential uses in medicine or agriculture .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2FN5O3/c23-15-5-6-19(17(24)9-15)33-12-20(31)26-7-8-30-21-16(10-28-30)22(32)29(13-27-21)11-14-3-1-2-4-18(14)25/h1-6,9-10,13H,7-8,11-12H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYGDPXXAJNVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

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